molecular formula C14H16N4O3 B11693859 N'-[(E)-(4-ethoxyphenyl)methylidene]-2-(5-hydroxy-1H-pyrazol-3-yl)acetohydrazide

N'-[(E)-(4-ethoxyphenyl)methylidene]-2-(5-hydroxy-1H-pyrazol-3-yl)acetohydrazide

Cat. No.: B11693859
M. Wt: 288.30 g/mol
InChI Key: TXIDIFYLXWUZJG-OQLLNIDSSA-N
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Description

N’-[(E)-(4-ethoxyphenyl)methylidene]-2-(5-hydroxy-1H-pyrazol-3-yl)acetohydrazide is a chemical compound with the molecular formula C15H18N4O4. It is known for its unique structure, which includes an ethoxyphenyl group and a pyrazolylacetohydrazide moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-ethoxyphenyl)methylidene]-2-(5-hydroxy-1H-pyrazol-3-yl)acetohydrazide typically involves the condensation of 4-ethoxybenzaldehyde with 2-(5-hydroxy-1H-pyrazol-3-yl)acetohydrazide. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-ethoxyphenyl)methylidene]-2-(5-hydroxy-1H-pyrazol-3-yl)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(E)-(4-ethoxyphenyl)methylidene]-2-(5-hydroxy-1H-pyrazol-3-yl)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-ethoxyphenyl)methylidene]-2-(5-hydroxy-1H-pyrazol-3-yl)acetohydrazide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(4-ethoxyphenyl)methylidene]-2-(5-hydroxy-1H-pyrazol-3-yl)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H16N4O3

Molecular Weight

288.30 g/mol

IUPAC Name

N-[(E)-(4-ethoxyphenyl)methylideneamino]-2-(5-oxo-1,2-dihydropyrazol-3-yl)acetamide

InChI

InChI=1S/C14H16N4O3/c1-2-21-12-5-3-10(4-6-12)9-15-17-13(19)7-11-8-14(20)18-16-11/h3-6,8-9H,2,7H2,1H3,(H,17,19)(H2,16,18,20)/b15-9+

InChI Key

TXIDIFYLXWUZJG-OQLLNIDSSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/NC(=O)CC2=CC(=O)NN2

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC(=O)CC2=CC(=O)NN2

Origin of Product

United States

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